((5-METHYL-2-PYRIDINYLAMINO)METHYLENE)MALONIC ACID DIETHYL ESTER
Overview
Description
((5-METHYL-2-PYRIDINYLAMINO)METHYLENE)MALONIC ACID DIETHYL ESTER is a chemical compound known for its applications in various fields, including pharmaceutical synthesis and chemical research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methyl group and an amino group linked to a propanedioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((5-METHYL-2-PYRIDINYLAMINO)METHYLENE)MALONIC ACID DIETHYL ESTER typically involves the reaction of 5-methyl-2-aminopyridine with diethyl malonate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the desired product through nucleophilic substitution and subsequent condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
((5-METHYL-2-PYRIDINYLAMINO)METHYLENE)MALONIC ACID DIETHYL ESTER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced amine form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
((5-METHYL-2-PYRIDINYLAMINO)METHYLENE)MALONIC ACID DIETHYL ESTER has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ((5-METHYL-2-PYRIDINYLAMINO)METHYLENE)MALONIC ACID DIETHYL ESTER involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diethyl [ [ (6-methyl-2-pyridyl)amino]methylene]malonate: Similar structure but with a different substitution pattern on the pyridine ring.
Diethyl 2-[[(5-iodo-6-methylpyridin-2-yl)amino]methylidene]propanedioate: Contains an iodine atom, leading to different reactivity and applications.
Uniqueness
((5-METHYL-2-PYRIDINYLAMINO)METHYLENE)MALONIC ACID DIETHYL ESTER is unique due to its specific substitution pattern and the resulting chemical properties
Properties
IUPAC Name |
diethyl 2-[[(5-methylpyridin-2-yl)amino]methylidene]propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-4-19-13(17)11(14(18)20-5-2)9-16-12-7-6-10(3)8-15-12/h6-9H,4-5H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HATYTWYOBNWNPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=NC=C(C=C1)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60298820 | |
Record name | Diethyl {[(5-methylpyridin-2-yl)amino]methylidene}propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60298820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19056-89-4 | |
Record name | 1,3-Diethyl 2-[[(5-methyl-2-pyridinyl)amino]methylene]propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19056-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 126348 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019056894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC126348 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126348 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl {[(5-methylpyridin-2-yl)amino]methylidene}propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60298820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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